(1R)-1-(4-piperidin-1-ylphenyl)ethanol

Description

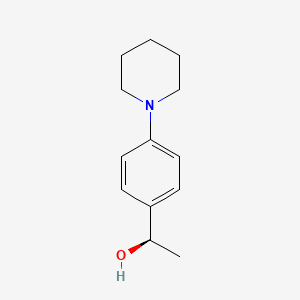

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(1R)-1-(4-piperidin-1-ylphenyl)ethanol |

InChI |

InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3/t11-/m1/s1 |

InChI Key |

ZVMGBRBCWHTNKR-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N2CCCCC2)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCCC2)O |

Origin of Product |

United States |

Preclinical Biological Activity Profiling of 1r 1 4 Piperidin 1 Ylphenyl Ethanol

In Vitro Pharmacological Characterization

In vitro pharmacological studies are fundamental to understanding the interaction of a compound with specific biological targets. This characterization typically involves a tiered approach, from initial binding studies to functional cellular assays.

To determine the binding properties of (1R)-1-(4-piperidin-1-ylphenyl)ethanol, radioligand binding assays would be conducted. These assays measure the affinity of the compound for a variety of receptors, ion channels, and transporters. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A comprehensive selectivity panel would assess the compound's binding to a broad range of targets to identify its primary targets and potential off-target interactions.

Table 1: Representative Data Table for Receptor Binding Affinity

| Receptor Target | Ligand | Ki (nM) |

|---|---|---|

| Hypothetical Target A | [³H]Ligand X | Data Not Available |

| Hypothetical Target B | [¹²⁵I]Ligand Y | Data Not Available |

| Hypothetical Target C | [³H]Ligand Z | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Should the compound be hypothesized to interact with enzymes, its inhibitory activity would be characterized. Enzyme inhibition assays would determine the compound's potency (IC50) against specific enzymes. Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). A specificity panel against a range of related and unrelated enzymes would establish the compound's selectivity profile.

Table 2: Illustrative Enzyme Inhibition Data Table

| Enzyme Target | Substrate | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Hypothetical Enzyme 1 | Substrate A | Data Not Available | Data Not Available |

| Hypothetical Enzyme 2 | Substrate B | Data Not Available | Data Not Available |

| Hypothetical Enzyme 3 | Substrate C | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Cellular functional assays are employed to determine whether the binding of a compound to its target translates into a biological response. These assays can measure various downstream effects, such as changes in second messenger levels (e.g., cAMP, Ca2+), activation or inhibition of signaling pathways (e.g., phosphorylation of key proteins), or changes in gene expression measured via reporter gene activity. The potency of the compound in these assays is typically reported as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Investigation of Biological Efficacy in Preclinical In Vitro Models

Following initial pharmacological characterization, the biological effects of a compound are investigated in more complex in vitro systems that are relevant to a particular disease or physiological state.

The effects of this compound would be studied in various immortalized cell lines that are relevant to its potential therapeutic application. For example, if the compound is being investigated as an anti-cancer agent, its anti-proliferative or cytotoxic effects would be assessed in a panel of cancer cell lines. The concentration-dependent effects of the compound on cell viability, apoptosis, or other relevant cellular processes would be quantified.

To further validate the findings from cell lines and to assess the compound's effects in a more physiologically relevant context, studies would be conducted in primary cells isolated directly from tissues. These cells more closely mimic the in vivo environment. Depending on the therapeutic target, these could include primary neurons, hepatocytes, immune cells, or other cell types. The functional consequences of compound treatment would be measured using appropriate assays.

Preliminary Efficacy Observations in Ex Vivo Tissue Preparations

Further research, including initial in vitro and subsequent ex vivo studies, would be necessary to determine the biological activity and potential therapeutic efficacy of this compound. Such studies would be the first step in characterizing its pharmacological profile.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of 1r 1 4 Piperidin 1 Ylphenyl Ethanol Analogs

Systematic Structural Modifications of the Phenyl Ring System

The phenyl ring in this class of compounds serves as a critical anchor for molecular interactions. Research into related structures demonstrates that substitutions on this aromatic ring can significantly modulate biological activity. The nature and position of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in studies of quinoxaline–arylfuran derivatives, it was found that the type of substituent on the phenyl ring had a substantial effect on activity. mdpi.com Derivatives with a hydrogen-bond acceptor or donor, such as p-cresol, showed higher inhibitory activity. mdpi.com Conversely, the introduction of large or hydrophobic substituents on the phenyl ring often leads to a decrease in potency. mdpi.com In the context of developing inhibitors for the enzyme MenA from Mycobacterium tuberculosis, researchers synthesized a series of analogs to improve potency and reduce high lipophilicity, which can negatively impact drug-like properties such as solubility and absorption. nih.gov

These findings suggest that for analogs of (1R)-1-(4-piperidin-1-ylphenyl)ethanol, systematic modifications to the phenyl ring are crucial. The introduction of small, polar groups at specific positions could enhance target interaction through hydrogen bonding, while avoiding bulky, lipophilic groups may prevent steric hindrance and improve pharmacokinetic profiles.

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity in Analogous Systems

| Compound Class | Substitution Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinoxaline–arylfuran derivatives | Hydrogen-bond acceptor/donor (e.g., p-cresol) | Increased inhibitory activity | mdpi.com |

| Quinoxaline–arylfuran derivatives | Hydrophobic or large substituents | Decreased potency | mdpi.com |

Exploration of Piperidine (B6355638) Ring Substitutions and Conformations

The piperidine moiety is a key structural element that often contributes significantly to a compound's affinity for its biological target. nih.gov SAR studies on various piperidine-containing compounds have highlighted the importance of this heterocyclic system. For example, in the development of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine ring was identified as the most influential structural component for activity at the sigma-1 receptor while maintaining affinity for the H3 receptor. nih.gov

Replacing the piperidine ring with other cyclic amines, such as piperazine, can dramatically alter receptor affinity and selectivity. nih.gov Furthermore, substitutions on the piperidine ring itself can fine-tune a compound's properties. In a series of piperidine-based influenza virus inhibitors, SAR studies indicated that the linkage between a quinoline (B57606) core and the piperidine ring was critical for inhibitory activity. researchgate.net

For analogs of this compound, exploration of N-substitutions on the piperidine ring or the introduction of substituents at other positions could optimize binding and modulate physicochemical properties. The conformation of the piperidine ring, which typically adopts a chair conformation, can also be influenced by substituents, thereby affecting how the molecule presents its pharmacophoric features to the target.

Table 2: Effect of Piperidine Moiety Modifications in Different Scaffolds

| Compound Series | Modification | Outcome | Reference |

|---|---|---|---|

| Histamine H3/Sigma-1 Antagonists | Piperidine present | Influential for sigma-1 receptor activity | nih.gov |

| Histamine H3/Sigma-1 Antagonists | Replacement with piperazine | Significantly altered receptor affinity | nih.gov |

| Influenza Virus Inhibitors | Ether linkage to piperidine | Critical for inhibitory activity | researchgate.net |

Impact of Stereochemical Configuration on Biological Activity

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit significant differences in potency, metabolism, and toxicity. researchgate.netnih.gov The compound this compound possesses a chiral center at the carbon atom of the ethanol (B145695) group attached to the phenyl ring. The specific "(1R)" designation indicates a particular three-dimensional arrangement of the atoms around this stereocenter.

It is well-established that the biological effects of chiral compounds are often dictated by their stereochemistry. nih.gov For many classes of compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. For example, in a study of antimalarial compounds, only isomers with a specific (5S, αS) stereochemistry displayed significant activity, suggesting that their uptake and target interaction are stereoselective. nih.gov Similarly, the enzymatic resolution of racemic 1-phenylethanol (B42297) demonstrates the preference of enzymes for one enantiomer over the other. nih.gov

This principle underscores the importance of the (1R) configuration in the parent compound. It is highly probable that the (1S) enantiomer would exhibit a different, likely lower, biological activity. Any medicinal chemistry effort would need to maintain or optimize this specific stereochemical configuration to ensure potent interaction with the biological target.

Identification of Pharmacophoric Elements Critical for Target Interaction

A pharmacophore model outlines the essential structural features of a molecule that are required for its biological activity. For compounds related to this compound, the key pharmacophoric elements can be inferred from the SAR studies of analogous structures.

The fundamental components of the pharmacophore for many piperidine-containing ligands include:

A basic tertiary amine: The nitrogen atom within the piperidine ring is typically a key basic center that can form ionic interactions or hydrogen bonds with the target protein. nih.gov

An aromatic/hydrophobic region: The phenyl ring serves as a crucial hydrophobic element that can engage in van der Waals or pi-stacking interactions. encyclopedia.pub

A hydrogen-bond donor/acceptor: The hydroxyl group of the ethanol moiety is a critical hydrogen-bond donor and acceptor, which can form specific interactions with the target. encyclopedia.pub

In the context of Alzheimer's disease research, for instance, the benzyl-piperidine group is known to provide good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme through interactions with specific amino acid residues. encyclopedia.pub The combination of these elements in a precise three-dimensional arrangement, dictated by the stereocenter, is what ultimately determines the compound's biological activity. Optimization strategies often focus on modifying the linkers and substituents connected to these core pharmacophoric features to enhance binding affinity and selectivity. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations of 1r 1 4 Piperidin 1 Ylphenyl Ethanol

Molecular Docking Simulations with Potential Biological Targets

Detailed molecular docking studies specifically investigating (1R)-1-(4-piperidin-1-ylphenyl)ethanol are not extensively available in publicly accessible scientific literature. Computational studies on analogous structures containing piperidine (B6355638) moieties often explore their interactions with various receptors, and such methodologies could theoretically be applied to this compound.

Prediction of Binding Modes and Interaction Energies

Without specific docking studies for this compound, it is not possible to provide a definitive prediction of its binding modes or interaction energies with any particular biological target. In silico docking simulations are highly dependent on the specific protein target and the computational algorithms and force fields used.

Analysis of Ligand-Target Intermolecular Forces

A hypothetical analysis based on the structure of this compound suggests that its interactions with a protein binding site could involve a variety of intermolecular forces. The hydroxyl group is a potential hydrogen bond donor and acceptor. The phenyl ring can participate in π-π stacking or hydrophobic interactions. The piperidine ring, depending on its protonation state, could engage in ionic interactions or further hydrophobic interactions. The specific nature and strength of these forces would be contingent on the topology and amino acid composition of the target's binding pocket.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

As with molecular docking, specific molecular dynamics (MD) simulation data for this compound complexed with a biological receptor are not readily found in the existing literature. MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic model of the interactions than static docking.

Conformational Stability of the Ligand in the Binding Site

The conformational stability of this compound within a binding site would be influenced by the balance of intramolecular and intermolecular forces. The rotational freedom around the single bonds would allow the molecule to adopt various conformations. The stability of any given conformation would be determined by how well it complements the shape and electrostatic environment of the binding site, as well as the energetic cost of adopting that conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are developed for a series of compounds to correlate their chemical structures with their biological activities. There are no specific QSAR models reported in the literature that are focused solely on this compound. However, QSAR studies on broader classes of piperidine-containing compounds have been conducted for various biological targets. nih.gov These models use molecular descriptors to quantify physicochemical properties of the molecules and relate them to their activities.

For a hypothetical QSAR model that could include this compound, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Ligand-Based Pharmacophore Development

Ligand-based pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. frontiersin.orgnih.gov The model is constructed by superimposing a set of active molecules and extracting their common chemical functionalities, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. mdpi.com

For a compound like this compound, which contains a piperidinylphenyl ethanol (B145695) scaffold, ligand-based pharmacophore models developed for targets that recognize arylalkylamine structures are highly relevant. The sigma-1 (σ1) receptor is one such target, and numerous pharmacophore models have been developed for its ligands. nih.govnih.gov

General Pharmacophore Features for Sigma-1 Receptor Ligands

Early and foundational ligand-based pharmacophore models for σ1 receptor ligands identified a common set of features required for high-affinity binding. nih.govnih.gov These models were derived from a diverse set of molecules known to bind to the receptor. The quintessential pharmacophore for a σ1 ligand consists of:

A Positively Ionizable (PI) Feature: This is typically a basic amine, such as the nitrogen atom in the piperidine ring of this compound, which is protonated at physiological pH. nih.govnih.gov This feature is crucial for forming an ionic interaction with key acidic residues in the receptor's binding site, such as Glu172. nih.gov

Hydrophobic (HYD) Regions: High-affinity ligands generally possess two hydrophobic regions that flank the basic amine. These regions interact with hydrophobic pockets within the receptor. nih.govresearchgate.net In the case of the target compound, the phenyl ring and the aliphatic piperidine ring can fulfill the roles of these hydrophobic features. nih.gov

One of the well-established ligand-based models, developed by Laggner et al. (2005) using the Catalyst software, was generated from a training set of 23 structurally diverse σ1 ligands. This model, often referred to as Langer-Ph, consists of one positively ionizable (PI) feature and four hydrophobic (HYD) features, reinforcing the importance of these elements for receptor affinity. nih.govdrugbank.com

Detailed Pharmacophore Model from Structurally Similar Compounds

More specific and relevant insights can be drawn from pharmacophore studies on compounds that are structurally very similar to this compound. A computational study on 4-(α-hydroxyphenyl)piperidines, which share the same core scaffold, provides a detailed pharmacophore hypothesis. nih.gov This study compared the pharmacophoric features of a highly potent ligand and a significantly less potent one to define the optimal spatial arrangement for σ1 receptor binding.

The key features identified were a primary hydrophobic site (the phenyl ring), a secondary binding site (the hydroxyl group), and the ionizable nitrogen atom of the piperidine ring. The distances between these features were found to be critical for potent activity. nih.gov

The table below summarizes the key pharmacophoric features and the inter-feature distances derived from this study, providing a quantitative blueprint for high-affinity σ1 ligands.

| Pharmacophoric Feature | Description |

|---|---|

| Primary Hydrophobic Site (HYD) | Corresponds to the Ar1 phenyl group. |

| Secondary Binding Site / H-Bonding | Corresponds to the hydroxyl (O) group. |

| Positively Ionizable Site (PI) | Corresponds to the piperidine nitrogen (N) atom. |

| Inter-feature Distance | Optimal Range (Å) | Relevance to this compound |

|---|---|---|

| Primary HYD (Centroid) to PI (N atom) | 6.30 – 7.14 | The distance between the phenyl ring and the piperidine nitrogen fits within this range. |

| Secondary Site (O atom) to Primary HYD (Centroid) | 3.68 – 3.71 | The distance between the hydroxyl group and the phenyl ring is consistent with this model. |

| Secondary Site (O atom) to PI (N atom) | 4.17 – 4.97 | The spatial relationship between the hydroxyl group and the piperidine nitrogen aligns with this optimal distance. |

Based on this model, the this compound molecule maps effectively onto the proposed pharmacophore. Its phenyl group occupies the primary hydrophobic site, the piperidine nitrogen serves as the positively ionizable center, and the hydroxyl group of the ethanol moiety acts as the secondary binding site, likely forming a hydrogen bond within the receptor. The stereochemistry at the carbinol center ((1R)-) is also crucial as it dictates the precise 3D orientation of the hydroxyl group and phenyl ring relative to the piperidine, ensuring an optimal fit with the geometric constraints of the pharmacophore model. nih.gov This alignment of all key features explains its potential as a sigma-1 receptor ligand.

Mechanistic Elucidation of 1r 1 4 Piperidin 1 Ylphenyl Ethanol’s Biological Action

Detailed Analysis of Receptor Binding Mechanisms

Specific studies detailing the receptor binding mechanisms of (1R)-1-(4-piperidin-1-ylphenyl)ethanol have not been identified in publicly accessible research.

There is no available data to characterize whether this compound binds to the primary active (orthosteric) site or a secondary (allosteric) site on any putative receptor targets. Orthosteric ligands typically compete with the endogenous ligand for the same binding site, while allosteric modulators bind to a different site on the receptor, thereby altering the receptor's affinity or efficacy for the endogenous ligand. nih.govnih.gov Without experimental data, any discussion on this topic would be purely speculative.

No co-crystallography studies of this compound bound to a target protein are present in the Protein Data Bank or have been described in published literature. Such studies are crucial for visualizing the precise molecular interactions between a compound and its protein target, which in turn helps to elucidate the mechanism of action.

Investigation of Downstream Signaling Pathway Modulation

Research detailing how this compound may modulate any downstream signaling pathways is not currently available. Understanding these pathways is key to comprehending the physiological and cellular effects of a compound following receptor engagement. For example, studies on ethanol (B145695) have shown it can regulate pathways such as the platelet-derived growth factor (PDGF) signaling pathway in neurons. nih.gov However, no analogous research has been published for this compound.

Biophysical Characterization of Target Engagement

There is a lack of published data from biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for this compound. These techniques are instrumental in quantifying the binding affinity and thermodynamics of a ligand-receptor interaction in real-time and without the need for labeling. scispace.com SPR, for instance, measures changes in the refractive index on a sensor chip as an analyte binds to a ligand, providing kinetic data on the interaction. scispace.com The absence of such studies means that the binding kinetics and affinity of this compound to any biological target remain uncharacterized.

Advanced Spectroscopic and Analytical Characterization of 1r 1 4 Piperidin 1 Ylphenyl Ethanol for Structural Confirmation and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing detailed information about the molecular framework and connectivity.

Due to the absence of publicly available experimental NMR data for (1R)-1-(4-piperidin-1-ylphenyl)ethanol, the expected chemical shifts and correlations have been predicted based on the known spectral data of its constituent fragments: 1-phenylethanol (B42297) and 1-phenylpiperidine.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton of the ethanol (B145695) side chain, the methyl group, and the methylene protons of the piperidine (B6355638) ring. The protons on the phenyl ring ortho and meta to the ethanol-bearing carbon will appear as doublets. The methine proton (CH-OH) is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl group will present as a doublet. The piperidine protons will exhibit more complex splitting patterns, with the protons alpha to the nitrogen appearing at a lower field than the beta and gamma protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms of the phenyl ring will have characteristic shifts, with the carbon attached to the nitrogen of the piperidine ring and the carbon bearing the ethanol group being significantly influenced by these substituents. The methine carbon (CH-OH) and the methyl carbon will also have distinct chemical shifts. The three chemically non-equivalent carbons of the piperidine ring will appear in the aliphatic region of the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment will establish the connectivity between neighboring protons. Key correlations are expected between the ortho and meta protons on the phenyl ring, and between the methine proton and the methyl protons of the ethanol side chain. Correlations among the piperidine protons will also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum will reveal the direct one-bond correlations between protons and their attached carbons. This allows for the unambiguous assignment of each protonated carbon atom.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2', H-6' | ~7.2-7.4 (d) | ~127-129 | C-4', C-7 |

| H-3', H-5' | ~6.9-7.1 (d) | ~115-117 | C-1', C-4' |

| H-7 | ~4.8-5.0 (q) | ~70-72 | C-1', C-2', C-6', C-8 |

| H-8 | ~1.4-1.6 (d) | ~24-26 | C-7, C-1' |

| H-α (piperidine) | ~3.0-3.2 (m) | ~50-52 | C-1', C-β |

| H-β (piperidine) | ~1.6-1.8 (m) | ~25-27 | C-α, C-γ |

| H-γ (piperidine) | ~1.5-1.7 (m) | ~23-25 | C-β |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₁₉NO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated.

An experimental HRMS analysis would be expected to yield a measured m/z value that closely matches the calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition. Common fragmentation patterns for molecules containing an alcohol and a piperidine moiety would involve the loss of a water molecule (M-18), cleavage of the bond alpha to the hydroxyl group, and fragmentation of the piperidine ring.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₁₃H₁₉NO]⁺ | 205.1467 |

| [C₁₃H₂₀NO]⁺ ([M+H]⁺) | 206.1545 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles. Crucially, by using anomalous dispersion, the absolute configuration of the chiral center at the benzylic carbon could be definitively confirmed as (R). The crystallographic data would also reveal the preferred conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the phenyl and piperidine rings in the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Purity Assessment

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is highly sensitive to the stereochemistry of a compound and can be used to assess its chiral purity and, in many cases, to assign the absolute configuration by comparing the experimental spectrum to that of known compounds or to theoretical calculations.

For this compound, the electronic transitions of the phenyl chromophore, perturbed by the chiral benzylic center, are expected to give rise to characteristic CD signals. Based on studies of the parent compound, (R)-(+)-1-phenylethanol, a positive Cotton effect is anticipated in the region of the ¹Lb transition of the benzene ring (around 260-270 nm). nih.govresearchgate.net The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantifying chiral purity.

Advanced Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers and the determination of enantiomeric excess. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of the enantiomers of 1-(4-piperidin-1-ylphenyl)ethanol, various types of CSPs could be employed, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being a common choice for this class of compounds. The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol, would be optimized to achieve baseline separation of the (R) and (S) enantiomers. The enantiomeric excess can then be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Future Research Trajectories for 1r 1 4 Piperidin 1 Ylphenyl Ethanol in Preclinical Development

Exploration of Novel Preclinical Disease Models for Efficacy Evaluation

The initial step in characterizing the therapeutic potential of (1R)-1-(4-piperidin-1-ylphenyl)ethanol is to assess its efficacy across a diverse range of preclinical disease models. The selection of these models should be guided by the compound's structural alerts and any preliminary in vitro screening data. Given the common therapeutic areas for compounds containing piperidine (B6355638) and phenyl ethanolamine (B43304) scaffolds, future research should prioritize models in neurodegenerative diseases, oncology, and inflammatory conditions.

Neurodegenerative Disease Models : The piperidine moiety is a common feature in many centrally acting drugs. Therefore, evaluating this compound in models of neurodegenerative diseases is a logical starting point. nih.govuq.edu.au Animal models for conditions such as Alzheimer's and Parkinson's disease could provide valuable insights. nih.govuq.edu.au For instance, transgenic mouse models that recapitulate aspects of Alzheimer's pathology, such as amyloid-beta plaque deposition and tau hyperphosphorylation, would be appropriate. rupress.org Similarly, neurotoxin-induced models of Parkinson's disease, like the 6-hydroxydopamine (6-OHDA) model, could be employed to assess neuroprotective effects. uq.edu.au

Oncology Models : The phenylpiperidine scaffold is also present in some anticancer agents. Therefore, the efficacy of this compound should be investigated using a panel of preclinical cancer models. nih.govnumberanalytics.comoncodesign-services.com This could begin with in vitro screening against various cancer cell lines, followed by in vivo studies using xenograft and patient-derived xenograft (PDX) models, which better reflect human tumor biology. mdpi.comoup.com Models representing different cancer types, such as breast, lung, and colon cancer, should be considered to identify potential areas of therapeutic efficacy. oncodesign-services.com

Inflammatory Disease Models : Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of significant interest. Preclinical models of inflammatory and autoimmune diseases can be used to evaluate the potential of this compound in this area. oncodesign-services.combiomodels.commedicilon.combiocytogen.comcrownbio.com Well-established models such as collagen-induced arthritis in mice, which mimics rheumatoid arthritis, or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a model for inflammatory bowel disease, would be suitable for initial efficacy testing. biomodels.comcrownbio.com

Below is a hypothetical data table illustrating potential efficacy findings for this compound in various preclinical models.

| Disease Model | Animal Model | Key Efficacy Endpoint | Hypothetical Outcome for this compound |

| Alzheimer's Disease | 5XFAD Transgenic Mouse | Reduction in Amyloid Plaque Load | 30% reduction in plaque burden compared to vehicle control |

| Parkinson's Disease | 6-OHDA Rat Model | Improvement in Motor Function (Rotarod Test) | 45% improvement in latency to fall compared to vehicle control |

| Breast Cancer | MDA-MB-231 Xenograft Mouse Model | Tumor Growth Inhibition | 50% reduction in tumor volume compared to vehicle control |

| Rheumatoid Arthritis | Collagen-Induced Arthritis Mouse Model | Reduction in Paw Swelling | 40% decrease in paw volume compared to vehicle control |

Development of Prodrug Strategies or Targeted Delivery Systems

To enhance the therapeutic index and overcome potential pharmacokinetic limitations of this compound, the development of prodrug strategies and targeted delivery systems is a critical future research direction. These approaches can improve drug solubility, increase bioavailability, and facilitate targeted delivery to specific tissues or organs, thereby maximizing efficacy and minimizing off-target effects.

Prodrug Strategies for CNS Targeting : If this compound shows promise in neurodegenerative disease models, its ability to cross the blood-brain barrier (BBB) will be a key determinant of its clinical success. rsc.org Prodrug approaches can be employed to enhance CNS penetration. nih.govalquds.edumdpi.comchemrxiv.org One strategy involves increasing the lipophilicity of the molecule by masking polar functional groups, such as the hydroxyl group, with a lipophilic promoiety that is cleaved by enzymes within the brain. nih.govmdpi.com For instance, esterification of the alcohol could create a more lipophilic prodrug that can more readily diffuse across the BBB. nih.gov

Nanoparticle-Based Delivery Systems : Nanoparticle-based drug delivery systems offer a versatile platform for improving the therapeutic delivery of this compound. nih.govmdpi.comsciopen.comiipseries.orgcrimsonpublishers.com Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating targeted delivery. nih.govmdpi.comresearchgate.netcd-bioparticles.netpatsnap.com For CNS applications, liposomes can be surface-modified with ligands that bind to receptors on the BBB, promoting receptor-mediated transcytosis into the brain. sciopen.com In the context of cancer therapy, liposomes can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com

The following table provides a conceptual overview of potential prodrug and targeted delivery strategies for this compound.

| Strategy | Approach | Target Application | Hypothetical Advantage |

| Prodrug | Esterification of the hydroxyl group | Neurodegenerative Diseases | Increased lipophilicity for enhanced BBB penetration |

| Targeted Delivery | Transferrin-conjugated liposomes | CNS Disorders | Receptor-mediated transcytosis across the BBB |

| Targeted Delivery | PEGylated liposomes | Oncology | Enhanced tumor accumulation via the EPR effect |

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, the integration of systems biology and various "omics" technologies is indispensable. These approaches can help to elucidate the mechanism of action, identify biomarkers of efficacy and toxicity, and personalize treatment strategies. nih.govmedlineplus.govclevelandclinic.org

Pharmacogenomics : Pharmacogenomics studies how genetic variations influence an individual's response to drugs. medlineplus.govnih.gov In the preclinical development of this compound, pharmacogenomic approaches can be used to identify genetic markers that predict therapeutic response or susceptibility to adverse effects. nih.gov This can be achieved by analyzing gene expression profiles in preclinical models that respond differently to the compound.

Transcriptomics : Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism. cd-genomics.comfrontiersin.orglexogen.comresearchgate.net By analyzing changes in gene expression following treatment with this compound, researchers can identify the signaling pathways and biological processes that are modulated by the compound. cd-genomics.comfrontiersin.orglexogen.com This information is crucial for understanding its mechanism of action and identifying potential biomarkers. lexogen.com

Proteomics : Proteomics is the large-scale study of proteins, their structures, and their functions. nih.govtandfonline.comnumberanalytics.comnumberanalytics.comijvar.org Toxicoproteomics, a sub-discipline of proteomics, can be used to assess the toxicological profile of this compound by identifying protein expression changes associated with toxicity. nih.govijvar.org This can help in the early identification of potential safety concerns and guide further development. tandfonline.com

Metabolomics : Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.govnih.govmdpi.commdpi.comdovepress.com By analyzing the metabolic profiles of biological samples from preclinical models treated with this compound, it is possible to evaluate its therapeutic efficacy and identify biomarkers of response. nih.govnih.gov

The table below illustrates how omics technologies could be applied in the preclinical development of this compound.

| Omics Approach | Application | Potential Finding |

| Pharmacogenomics | Identify genetic predictors of response | A specific single nucleotide polymorphism (SNP) in a drug-metabolizing enzyme is associated with enhanced efficacy. |

| Transcriptomics | Elucidate mechanism of action | Upregulation of genes involved in neuroprotective pathways. |

| Proteomics | Assess potential toxicity | Changes in the expression of proteins associated with liver function. |

| Metabolomics | Identify biomarkers of efficacy | Alterations in the levels of specific neurotransmitter metabolites in the brain. |

Hypothesis Generation for Further Mechanistic Investigations

Based on the data generated from the aforementioned studies, the final stage of preclinical development for this compound will involve the generation of specific, testable hypotheses to guide further mechanistic investigations. This will provide a deeper understanding of how the compound exerts its therapeutic effects at the molecular level.

Target Identification and Validation : If the compound shows significant efficacy in a particular disease model, a key hypothesis to test will be its direct molecular target. This can be investigated using techniques such as affinity chromatography, chemical proteomics, and computational modeling. Once a primary target is identified, its role in the observed therapeutic effect can be validated using genetic approaches like siRNA or CRISPR-Cas9 to knock down the target in relevant cell models.

Signaling Pathway Elucidation : The omics data will likely point towards the modulation of specific signaling pathways. For example, if transcriptomic analysis reveals changes in the expression of genes regulated by the NF-κB pathway, a hypothesis would be that this compound exerts its anti-inflammatory effects by inhibiting NF-κB signaling. This can be tested by measuring the nuclear translocation of NF-κB subunits and the expression of downstream target genes in response to treatment.

Off-Target Effects and Polypharmacology : It is also important to generate hypotheses regarding potential off-target effects. The compound's structural similarity to known ligands for various receptors or enzymes can guide this process. A broad panel of in vitro binding and functional assays can be used to test these hypotheses and build a comprehensive pharmacological profile of the compound. It is also possible that the therapeutic efficacy of this compound is due to its interaction with multiple targets, a concept known as polypharmacology.

Q & A

Q. What synthetic strategies are effective for preparing (1R)-1-(4-piperidin-1-ylphenyl)ethanol with high enantiomeric purity?

- Methodological Answer: Enantioselective synthesis can be achieved via:

- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures, followed by hydrolysis to isolate the (1R)-enantiomer. This method offers high selectivity under mild conditions .

- Asymmetric Catalytic Hydrogenation : Use of chiral catalysts like BINAP-Ru complexes to reduce ketone precursors. This approach is scalable and efficient for industrial applications .

- Chiral Auxiliaries : Employing chiral boron reagents (e.g., oxazaborolidines) to induce stereoselectivity during reduction steps .

Q. How is the chiral configuration of this compound experimentally validated?

- Methodological Answer:

- Chiral HPLC : Columns such as Chiralpak AD-H with mobile phases (e.g., hexane/isopropanol 90:10) resolve enantiomers. Retention times are compared to standards .

- X-ray Crystallography : Determines absolute configuration by analyzing crystal structure.

- Optical Rotation : Measured via polarimetry and compared to literature values for verification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ethanol -OH at δ 1.5 ppm, piperidinyl protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 236.2).

- IR Spectroscopy : O-H stretch (~3300 cm) and C-O vibrations (~1050 cm) confirm alcohol functionality .

Advanced Research Questions

Q. How do computational models predict the stability and reactivity of this compound's stereoisomers?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculates energy differences between enantiomers and transition states. For example, the piperidinyl group’s steric effects may stabilize the (1R)-configuration by 2–3 kcal/mol over (1S) .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological matrices .

Q. What structure-activity relationships (SAR) are observed when modifying the piperidinyl group in this compound?

- Methodological Answer:

- Electron-Withdrawing Substituents : Fluorine or nitro groups on the piperidine ring enhance metabolic stability but may reduce solubility (logP increases by ~0.5 units) .

- Ring Expansion : Replacing piperidine with azepane alters binding affinity in receptor studies, measured via IC assays .

- Physicochemical Profiling : LogP (octanol/water) and solubility are quantified via shake-flask methods or HPLC-derived parameters .

Q. How should researchers resolve contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry?

- Methodological Answer:

- Cross-Validation : Use NMR with chiral shift reagents (e.g., Eu(hfc)) or circular dichroism (CD) to confirm ee .

- Purity Assessment : GC-MS or LC-MS identifies impurities (e.g., residual catalysts) that may skew polarimetry results.

- Pharmacopeial Protocols : Follow USP/EP guidelines for method validation, including system suitability tests for HPLC .

Q. What are the challenges in scaling up enantioselective synthesis from lab to pilot scale?

- Methodological Answer:

- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve cost-efficiency but require optimization of reaction kinetics .

- Byproduct Management : Monitor acetylated byproducts in enzymatic resolutions via in-line FTIR or PAT (Process Analytical Technology) tools .

Data Contradiction Analysis

Q. Why might enantioselectivity vary between enzymatic and catalytic hydrogenation methods?

- Methodological Answer:

- Substrate Specificity : Enzymes (e.g., lipases) exhibit high selectivity for specific steric and electronic environments but may underperform with bulky piperidinyl groups .

- Reaction Conditions : Hydrogenation at high pressures (10–50 bar) can force non-selective pathways, reducing ee. Lower pressures (1–5 bar) with chiral ligands improve selectivity .

Tables for Key Comparisons

| Analytical Technique | Application | Limitation |

|---|---|---|

| Chiral HPLC | High-resolution ee quantification | Requires expensive columns |

| Polarimetry | Rapid enantiomer detection | Sensitive to impurities |

| X-ray Crystallography | Absolute configuration determination | Time-consuming, requires single crystals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.